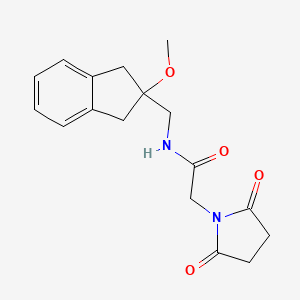

2-(2,5-dioxopyrrolidin-1-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Description

BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-23-17(8-12-4-2-3-5-13(12)9-17)11-18-14(20)10-19-15(21)6-7-16(19)22/h2-5H,6-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXRNCWICUKMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 304.34 g/mol

CAS Number : 1797023-48-3

The compound features a pyrrolidinyl moiety and an acetamide functional group, which are significant for its biological interactions. The presence of a methoxy group and a dihydroindene structure may contribute to its lipophilicity and ability to cross biological membranes.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide exhibit promising anticancer properties. For instance, derivatives of pyrrolidinyl compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Certain derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Cell Cycle Arrest : Compounds have been observed to induce G1 or G2/M phase arrest in cancer cell lines, thereby inhibiting cell division.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies have demonstrated that certain pyrrolidinyl derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exert neuroprotective effects. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Anticancer Efficacy in Human Cell Lines

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a pyrrolidinyl derivative structurally related to our compound. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction via caspase activation |

| MCF7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

This study highlights the potential of the compound in targeting various cancer types.

Study 2: Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial activity against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound exhibits significant antimicrobial properties comparable to standard antibiotics.

Q & A

[Basic] What are the critical steps in synthesizing this compound with high purity?

Synthesis typically involves multi-step reactions under controlled conditions:

- Stepwise coupling : Reacting pyrrolidinone derivatives with functionalized indenylmethyl intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Temperature control : Maintaining 50–80°C minimizes side reactions .

- Purification : Column chromatography or recrystallization isolates the product, monitored by TLC .

- Characterization : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .

[Advanced] How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking screens interactions with biological targets. For example:

- Reaction path optimization : ICReDD’s approach combines quantum mechanics and machine learning to predict optimal reaction conditions .

- SAR analysis : Computational models correlate substituent effects (e.g., methoxy groups) with target affinity .

[Basic] Which spectroscopic methods reliably confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.9–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

- IR spectroscopy : Confirms carbonyl (1667 cm⁻¹) and amide (3468 cm⁻¹) stretches .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns .

[Advanced] How can researchers resolve contradictions in bioactivity data across studies?

Contradictions often arise from assay variability or structural analogs. Strategies include:

- Standardized protocols : Fixing parameters like cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., fluorinated pyrido-pyrimidines) to identify substituent effects .

- Dose-response curves : Establish EC₅₀ values under controlled conditions .

[Basic] What safety protocols are essential for handling this compound in the lab?

- PPE : Gloves (nitrile), lab coats, and safety goggles mitigate skin/eye exposure .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

[Advanced] How can synthetic yield be optimized while minimizing by-products?

- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency .

- Solvent optimization : DMF improves solubility of intermediates .

- In situ monitoring : TLC or inline FTIR tracks reaction progress .

- By-product analysis : LC-MS identifies impurities for targeted removal .

[Advanced] What strategies elucidate metabolic pathways or degradation products in biological systems?

- Radiolabeling : ¹⁴C-labeled compound tracks metabolic fate in vitro .

- LC-MS/MS : Identifies phase I/II metabolites (e.g., hydroxylated or glucuronidated forms) .

- Enzyme incubation : Liver microsomes (human/rat) simulate hepatic metabolism .

[Basic] What biological targets and assays are commonly used to study this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.